molecular formula C26H14ClF2NO5 B4036931 5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4036931
M. Wt: 493.8 g/mol
InChI Key: JHGQQVKCJCBYCT-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[furo[3,4-c]pyrrole-1,2'-indene] family, characterized by a fused bicyclic core with two distinct aromatic substituents: a 3-chloro-4-fluorophenyl group at position 5 and a 4-fluorophenyl group at position 3 .

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14ClF2NO5/c27-17-11-14(9-10-18(17)29)30-24(33)19-20(25(30)34)26(35-21(19)12-5-7-13(28)8-6-12)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGQQVKCJCBYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=C(C=C6)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14ClF2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound features a complex spirocyclic framework with multiple aromatic rings and halogen substituents. The presence of the 3-chloro-4-fluorophenyl and 4-fluorophenyl groups is critical for its biological activity.

Research indicates that compounds containing similar structural motifs often exhibit diverse biological activities. In particular, the chlorine and fluorine substitutions in the aromatic rings can influence the compound's interaction with biological targets such as enzymes and receptors.

Tyrosinase Inhibition

One of the primary biological activities investigated is the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. A study reported that derivatives bearing the 3-chloro-4-fluorophenyl fragment demonstrated significant inhibitory effects on tyrosinase activity with IC50 values ranging from 2.96 to 10.65 μM , indicating a promising lead for skin-whitening agents or treatments for hyperpigmentation disorders .

Biological Assays and Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (μM) Reference
Tyrosinase Inhibition2.96 - 10.65
Cytotoxicity against Cancer CellsNot specifiedPotential based on structural analogs

Case Study 1: Anticancer Activity

In a study assessing various compounds for anticancer properties, it was noted that structurally similar compounds exhibited cytotoxic effects against several cancer cell lines. Although specific data for this compound were not detailed, it is hypothesized that its complex structure may confer similar properties .

Case Study 2: Antimicrobial Properties

While direct studies on antimicrobial efficacy were limited for this specific compound, related compounds within its structural class have shown activity against pathogenic microbes such as Mycobacterium tuberculosis and Plasmodium falciparum. This suggests potential avenues for further investigation into its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 5-(3-chloro-4-fluorophenyl), 3-(4-fluorophenyl) C27H14ClF2NO5 (est.) ~504.8 Dual fluorine substituents enhance electronegativity; chloro group increases steric hindrance.
(3S,3aR,6aR)-3-(2-Chlorophenyl)-5-[2-(trifluoromethyl)phenyl]-...tetrone 3-(2-chlorophenyl), 5-[2-(trifluoromethyl)phenyl] C27H15ClF3NO5 525.86 Trifluoromethyl group increases lipophilicity; stereospecific (3S,3aR,6aR) configuration.
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-...tetrone 5-(2,4-dichlorophenyl), 3-(4-methylphenyl) C27H17Cl2NO5 506.33 Dichloro substitution enhances halogen bonding; methyl group improves metabolic stability.
3-(4-Bromophenyl)-5-[3-(trifluoromethyl)phenyl]-...tetrone 3-(4-bromophenyl), 5-[3-(trifluoromethyl)phenyl] C27H15BrF3NO5 564.77 Bromine’s higher atomic mass may slow metabolism; trifluoromethyl strengthens electron withdrawal.
3-(3-Chlorophenyl)-5-(4-ethylphenyl)-...tetrone 3-(3-chlorophenyl), 5-(4-ethylphenyl) C27H19ClNO5 (est.) ~472.9 Ethyl group introduces hydrophobicity; reduced halogenation may lower binding affinity.

Key Structural and Functional Insights:

Bromine in increases molecular weight and may prolong half-life due to slower enzymatic cleavage .

Aromatic Substituent Position :

  • The 4-fluorophenyl group in the target compound contrasts with 4-methylphenyl in , where the methyl group enhances metabolic stability but reduces polarity .

Physicochemical Properties :

  • Compounds with trifluoromethyl groups (e.g., ) are more lipophilic (logP ~3.5–4.0), whereas the target compound’s dual fluorine atoms may offer a balance between solubility and membrane permeability .

Research Implications and Gaps

While the evidence lacks explicit biological data, structural comparisons suggest:

  • The target compound’s dual fluorine atoms may improve bioavailability compared to chlorinated analogues .
  • Trifluoromethyl-containing analogues (e.g., ) are promising for targets requiring strong electron-deficient ligands, such as kinases or GPCRs .
  • Further studies are needed to evaluate the impact of stereochemistry and substituent positioning on pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 2
5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

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